molecular formula C21H26O2 B8204562 (-)-2-(2-Naphthylmethoxy)isopinocampheol

(-)-2-(2-Naphthylmethoxy)isopinocampheol

Cat. No.: B8204562
M. Wt: 310.4 g/mol
InChI Key: NPEWTQVRFLMGHP-BNDYYXHWSA-N
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Description

(-)-2-(2-Naphthylmethoxy)isopinocampheol is a chiral derivative of isopinocampheol, a bicyclic monoterpene alcohol with the IUPAC name [1R-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol. The compound is modified at the 2-position with a 2-naphthylmethoxy group, introducing a bulky aromatic substituent. This modification enhances steric and electronic properties, making it valuable in asymmetric synthesis, materials science, and stereochemical studies. The rigid bicyclic framework of isopinocampheol provides a stable chiral environment, while the naphthyl group may influence fluorescence, binding interactions, or mesophase behavior in liquid crystals .

Properties

IUPAC Name

(1R,2S,3S,5R)-2,6,6-trimethyl-2-(naphthalen-2-ylmethoxy)bicyclo[3.1.1]heptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-20(2)17-11-18(20)21(3,19(22)12-17)23-13-14-8-9-15-6-4-5-7-16(15)10-14/h4-10,17-19,22H,11-13H2,1-3H3/t17-,18-,19+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEWTQVRFLMGHP-BNDYYXHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)OCC3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]2C[C@@H](C2(C)C)C[C@@H]1O)OCC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-2-(2-Naphthylmethoxy)isopinocampheol typically involves the construction of the bicyclic core followed by the introduction of the naphthalene moiety. One common approach is to start with a suitable bicyclic precursor, such as a pinene derivative, and then perform a series of functional group transformations to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as catalytic hydrogenation, selective oxidation, and stereoselective synthesis are often employed to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

(-)-2-(2-Naphthylmethoxy)isopinocampheol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(-)-2-(2-Naphthylmethoxy)isopinocampheol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (-)-2-(2-Naphthylmethoxy)isopinocampheol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares (-)-2-(2-Naphthylmethoxy)isopinocampheol with structurally related isopinocampheol derivatives:

Compound Substituent Synthesis Method Key Applications Notable Properties
(-)-Isopinocampheol -OH at position 3 Hydroboration of α-pinene Chiral auxiliary, precursor synthesis Enantiomeric purity >99% ; [α]D = -25° (neat)
(-)-2-Hydroxyisopinocampheol -OH at positions 2 and 3 Oxidation/derivatization Chiral intermediates M.p. 57–59°C; stereochemical rigidity
IPC515 Mesogenic group Substitution reaction Liquid crystal materials Exhibits SmA-SmC phase transition
Camphones Ketone group Oxidation of isopinocampheol Chemical ecology studies GC elution order distinguishes stereoisomers
Phosphorylated derivatives Phosphate groups Phosphorylation Stereochemical analysis Studied via NMR, Raman, and VCD
Target compound 2-Naphthylmethoxy group Likely Mitsunobu or SN2 reaction Asymmetric catalysis, materials Predicted enhanced steric bulk; untested fluorescence

Physical and Chemical Properties

Property (-)-Isopinocampheol (-)-2-Hydroxyisopinocampheol IPC515 Target Compound (Predicted)
Melting Point Not reported 57–59°C Not reported Higher than isopinocampheol
Optical Rotation [α]D = -25° Not reported Not reported Dependent on substituent
Phase Behavior N/A N/A SmA-SmC Potential mesophase stability
Enantiomeric Purity >99% Not reported Not reported Depends on synthesis route

Key Research Findings

Stereochemical Rigidity: Isopinocampheol’s bicyclic structure resists rearrangement under most conditions, though oxidative bromination can yield bornane derivatives .

Phase Behavior : IPC515’s SmA-SmC transition contrasts with EHPOCBC’s direct SmA-SmCA transition, highlighting substituent effects on mesophase stability .

Spectroscopic Utility : Phosphorylated derivatives enable combined NMR/Raman analysis of phosphorus stereocenters .

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